1,1,2-Triphenylethanol
Overview
Description
1,1,2-Triphenylethanol is an organic compound with the chemical formula C20H18O. It is a tertiary alcohol, characterized by the presence of three phenyl groups attached to an ethanol backbone. This compound is related to triphenylethylene and can be synthesized through the hydration of triphenylethylene . It is structurally analogous to certain drugs, such as the antiestrogen ethamoxytriphetol and the lipid-lowering agent triparanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Triphenylethanol can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with lithium naphthalenide in tetrahydrofuran under an inert atmosphere, followed by the addition of benzophenone . This method yields a high purity product with a yield of approximately 93% .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Triphenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylacetaldehyde or triphenylacetic acid under specific conditions.
Reduction: Reduction reactions can convert it into triphenylethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Triphenylacetaldehyde, triphenylacetic acid.
Reduction: Triphenylethane.
Substitution: Various substituted triphenylethanes depending on the substituent introduced.
Scientific Research Applications
1,1,2-Triphenylethanol has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in the enantioselective arylation of aldehydes.
Biology: It serves as a model compound for studying the behavior of tertiary alcohols in biological systems.
Mechanism of Action
The mechanism of action of 1,1,2-Triphenylethanol involves its interaction with specific molecular targets. For example, as a ligand in catalysis, it forms complexes with metal ions, facilitating the transfer of functional groups to substrates . In biological systems, its structural analogs interact with estrogen receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1,1,2-Triphenylethanol can be compared with other similar compounds, such as:
1,2,2-Triphenylethanol: This compound has a different arrangement of phenyl groups, leading to distinct chemical properties and reactivity.
2,2,2-Triphenylethanol: Another isomer with unique structural and chemical characteristics.
The uniqueness of this compound lies in its specific arrangement of phenyl groups, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,1,2-triphenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,21H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPKJVBRCQVFLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871076 | |
Record name | alpha,alpha-Diphenylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4428-13-1 | |
Record name | α,α-Diphenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4428-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Triphenylethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol, .alpha.,.alpha.-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha,alpha-Diphenylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-triphenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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